molecular formula C11H13NO2S B12617233 [(2,4,6-Trimethylphenyl)sulfonyl]acetonitrile CAS No. 918803-96-0

[(2,4,6-Trimethylphenyl)sulfonyl]acetonitrile

Cat. No.: B12617233
CAS No.: 918803-96-0
M. Wt: 223.29 g/mol
InChI Key: LDKITTFGGLFMDQ-UHFFFAOYSA-N
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Description

[(2,4,6-Trimethylphenyl)sulfonyl]acetonitrile is a sulfonylated acetonitrile derivative characterized by a 2,4,6-trimethylphenyl (mesityl) group attached to a sulfonyl moiety, which is further bonded to an acetonitrile group. This compound is notable for its steric bulk due to the three methyl substituents on the aromatic ring, which influence its electronic and reactivity profiles. It finds applications in organic synthesis, particularly as a precursor or intermediate in the development of photoacid generators for lithography (e.g., in resist compositions) .

Properties

CAS No.

918803-96-0

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

2-(2,4,6-trimethylphenyl)sulfonylacetonitrile

InChI

InChI=1S/C11H13NO2S/c1-8-6-9(2)11(10(3)7-8)15(13,14)5-4-12/h6-7H,5H2,1-3H3

InChI Key

LDKITTFGGLFMDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)CC#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4,6-Trimethylphenyl)sulfonyl]acetonitrile typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with acetonitrile in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general procedure involves:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

[(2,4,6-Trimethylphenyl)sulfonyl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium carbonate, potassium hydroxide.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethyl acetate, tetrahydrofuran, methanol.

Major Products

Scientific Research Applications

[(2,4,6-Trimethylphenyl)sulfonyl]acetonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of [(2,4,6-Trimethylphenyl)sulfonyl]acetonitrile involves its ability to act as an electrophile in various chemical reactions. The sulfonyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The compound’s reactivity is influenced by the presence of the 2,4,6-trimethylphenyl group, which provides steric hindrance and affects the overall reactivity .

Comparison with Similar Compounds

Structural and Electronic Properties

The sulfonyl-acetonitrile framework is versatile, with modifications to the aryl group significantly altering physicochemical properties. Key analogs include:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Features
[(2,4,6-Trimethylphenyl)sulfonyl]acetonitrile C11H13NO2S 223.29 2,4,6-Trimethylphenyl High steric bulk, moderate EWG
[(2-Nitrophenyl)sulfonyl]acetonitrile C8H6N2O4S 226.21 2-Nitrophenyl Strong electron-withdrawing nitro group
[(4-Methylphenyl)sulfonyl]acetonitrile (Tos) C9H9NO2S 195.24 4-Methylphenyl Common sulfonyl group, lower steric hindrance
Fluoro(2,4,6-trimethylphenyl)acetonitrile C11H12FNOS 225.28 2,4,6-Trimethylphenyl + Fluorine Enhanced acidity, polar C-F bond

Key Observations :

  • Steric Effects : The 2,4,6-trimethylphenyl group in the target compound imposes significant steric hindrance compared to smaller substituents like the 4-methylphenyl group in Tos. This reduces nucleophilic attack rates but enhances thermal stability .
  • Electronic Effects : The nitro group in [(2-Nitrophenyl)sulfonyl]acetonitrile is a stronger electron-withdrawing group (EWG) than the mesityl group, increasing electrophilicity at the sulfonyl-acetonitrile junction. Conversely, the mesityl group offers moderate electron withdrawal with steric protection .
  • Fluorinated Analogs : Fluorination at the acetonitrile carbon (e.g., Fluoro(2,4,6-trimethylphenyl)acetonitrile) introduces polarity and acidity, making it suitable for reactions requiring deprotonation or fluorophilic interactions .

Stability and Functional Group Compatibility

  • Thermal Stability : The mesityl group enhances thermal stability compared to methoxy-substituted analogs (e.g., Mtos = (2,4,6-trimethoxyphenyl)sulfonyl), where electron-donating methoxy groups reduce oxidative resistance .
  • Hydrolytic Resistance: Fluorinated acetonitriles (e.g., Fluoro(2,4,6-trimethylphenyl)acetonitrile) are less prone to hydrolysis than non-fluorinated analogs due to the C-F bond’s low polarizability .

Biological Activity

[(2,4,6-Trimethylphenyl)sulfonyl]acetonitrile is a compound with significant potential in medicinal chemistry and biological research. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonyl group attached to a trimethylphenyl moiety and an acetonitrile group. Its unique structure contributes to its biological activity, particularly in modulating interactions with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to modulation of biological pathways involved in disease processes.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes that are crucial for the progression of certain diseases.
  • Receptor Modulation: It can bind to receptors, altering their activity and influencing cellular responses.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Activity Type Description
AntimicrobialDemonstrated effectiveness against certain bacterial strains.
AnticancerExhibits cytotoxic effects on cancer cell lines in vitro.
Anti-inflammatoryPotential to reduce inflammation markers in animal models.

Case Studies

  • Antimicrobial Activity:
    A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations of 50 µg/mL.
  • Cytotoxicity Against Cancer Cells:
    In vitro assays were conducted on breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 20 µM, indicating potent anticancer properties.
  • Anti-inflammatory Effects:
    In a murine model of inflammation, administration of the compound resulted in a 40% decrease in pro-inflammatory cytokines compared to controls.

Research Findings

Recent studies have provided insights into the pharmacological properties of this compound:

  • Pharmacodynamics: Analysis revealed that the compound affects multiple signaling pathways involved in cell proliferation and apoptosis.
  • Safety Profile: Preliminary toxicity studies indicate low cytotoxicity towards normal human cells at therapeutic doses.

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